
N-Acetyl-L-alanyl-D-alanyl-D-alanine
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Overview
Description
N-Acetyl-L-alanyl-D-alanyl-D-alanine is a tripeptide compound that plays a crucial role in the biosynthesis of bacterial cell walls. It is a component of the peptidoglycan layer, which provides structural integrity and protection to bacterial cells. This compound is particularly significant in the study of antibiotic resistance, as it is involved in the formation of cross-links in the peptidoglycan structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-D-alanyl-D-alanine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After the coupling reactions, the protecting groups are removed to yield the desired tripeptide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient and large-scale production of peptides. The use of solid-phase peptide synthesis (SPPS) is common in industrial production, where the peptide is assembled on a solid resin support, facilitating easy purification and handling .
Chemical Reactions Analysis
Interaction with Vancomycin
Ac-Ala-D-Ala-D-Ala’s terminal D-Ala-D-Ala motif is a key target for vancomycin, a glycopeptide antibiotic. NMR studies reveal:
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Hydrogen bonding : The peptide NH(1) proton of D-Ala-D-Ala forms hydrogen bonds with vancomycin’s carbonyl oxygen, stabilizing the complex .
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Chemical shift perturbations : Binding induces downfield shifts in vancomycin’s NH protons (e.g., c⁴ proton) and the peptide’s aromatic protons (e.g., protons d and k) .
Table 1: Chemical Shift Changes Upon Vancomycin Binding
Vancomycin Proton | Shift (Hz) | Peptide Interaction Site |
---|---|---|
c⁴ (NH) | +90 | D-Ala(2) carboxy oxygen |
f (aromatic) | +23 | D-Ala(1) binding region |
k (aromatic) | -90 | D-Ala(2) binding region |
Role in Metabolic Pathways
Ac-Ala-D-Ala-D-Ala is metabolized through:
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Peptidoglycan incorporation : The pentapeptide precursor (containing D-Ala-D-Ala) is crosslinked into the peptidoglycan layer via transpeptidation .
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Hydrolysis : Enzymatic cleavage by DD-carboxypeptidases releases terminal D-Ala residues :
Ac-Ala-D-Ala-D-AlaDD-carboxypeptidaseAc-Ala-D-Ala+D-Ala
Inhibitory Effects and Drug Interactions
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D-Cycloserine (DCS) : Competitively inhibits Ddl, blocking D-Ala-D-Ala synthesis (Kd = 62–95 nM for D-Ala1 site) .
DCS+Ddl→Inhibited enzyme (via phosphorylated intermediate DCSP)[9] -
Resistance mechanisms : Overproduction of D-alanine competitively reverses DCS inhibition .
Table 2: Kinetic Parameters for Ddl Inhibition
Inhibitor | Kd (D-Ala1) | Kd (D-Ala2) | Mechanism |
---|---|---|---|
DCS | 62–95 nM | 0.97–1.2 mM | Competitive inhibition |
ATP-γS | 62 nM | 0.97 mM | Nucleotide binding |
Structural and Mechanistic Insights
Scientific Research Applications
N-Acetyl-L-alanyl-D-alanyl-D-alanine is a chemical compound with the molecular formula C11H19N3O5 . It is also known by the synonyms this compound and Ac-Ala-D-Ala-D-Ala-OH .
Scientific Research Applications
Vancomycin, a broad-spectrum antibiotic, inhibits cell wall growth by forming complexes with peptides that terminate in D-alanyl-D-alanine .
D-alanyl-D-alanine dipeptidases, such as VanX, are essential for resistance to glycopeptide antibiotics like vancomycin . VanX cleaves D-Ala-D-Ala, enabling the synthesis of D-Ala-D-lactate . A study identified a D-Ala-D-Ala dipeptidase in S. enterica, encoded by a gene specific to Salmonella and regulated by the PhoP-PhoQ system, and localized in the periplasmic space, suggesting its role in peptidoglycan metabolism .
One study utilized Vancomycin Ophthalmic Ointment 1% to treat external ocular infections caused by methicillin-resistant Staphylococcus aureus (MRSA) or methicillin-resistant Staphylococcus epidermidis (MRSE) . The results showed that 66.7% of cases with conjunctivitis, blepharitis, meibomitis, dacryocystitis, or keratitis were effectively treated . The eradication rates were 68.4% in MRSA and 100% in MRSE infections .
Mechanism of Action
The primary mechanism of action of N-Acetyl-L-alanyl-D-alanyl-D-alanine involves its incorporation into the peptidoglycan layer of bacterial cell walls. It serves as a substrate for enzymes like transpeptidases, which catalyze the cross-linking of peptidoglycan strands. This cross-linking is essential for maintaining the structural integrity and rigidity of the bacterial cell wall. Inhibition of this process by antibiotics such as penicillin leads to weakened cell walls and ultimately, bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
N-Acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-D-alanyl-D-alanine: Another peptidoglycan precursor involved in bacterial cell wall synthesis.
N-Acetylmuramoyl-L-alanyl-D-isoglutaminyl-L-lysyl-D-alanyl-D-alanine: Similar in structure and function, but with variations in the amino acid sequence.
Uniqueness
N-Acetyl-L-alanyl-D-alanyl-D-alanine is unique due to its specific role in the formation of cross-links in the peptidoglycan layer. Its structure allows it to interact with transpeptidase enzymes, making it a critical target for antibiotics. The presence of both L- and D-amino acids in its structure also contributes to its distinct properties and functions .
Properties
CAS No. |
34047-74-0 |
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Molecular Formula |
C11H19N3O5 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H19N3O5/c1-5(12-8(4)15)9(16)13-6(2)10(17)14-7(3)11(18)19/h5-7H,1-4H3,(H,12,15)(H,13,16)(H,14,17)(H,18,19)/t5-,6+,7+/m0/s1 |
InChI Key |
DRYOODAJROGPQO-RRKCRQDMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C |
Origin of Product |
United States |
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